

The Antiviral Spectrum of Adibelivir: A Technical Overview

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Compound of Interest

Compound Name: Adibelivir

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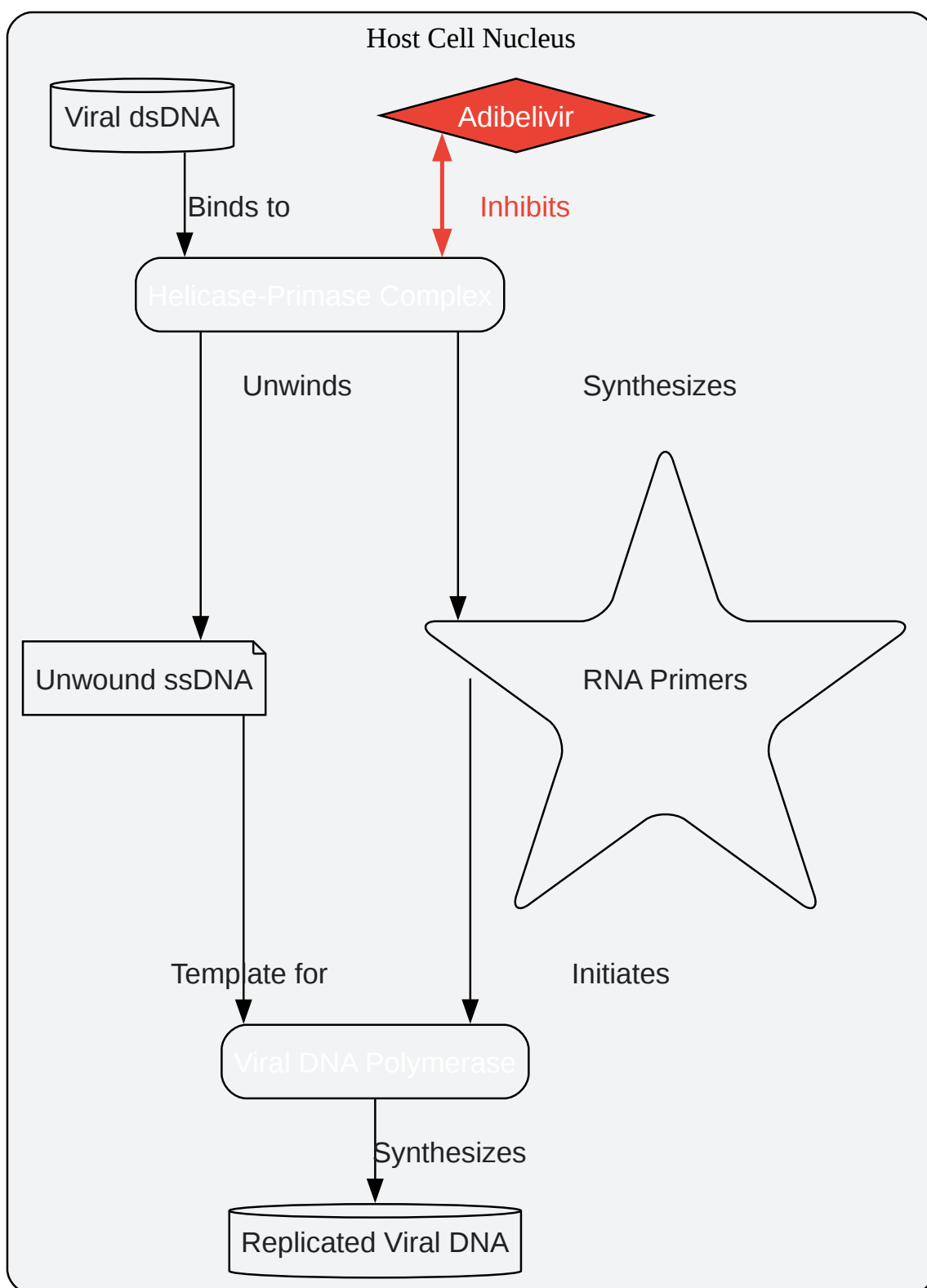
Introduction

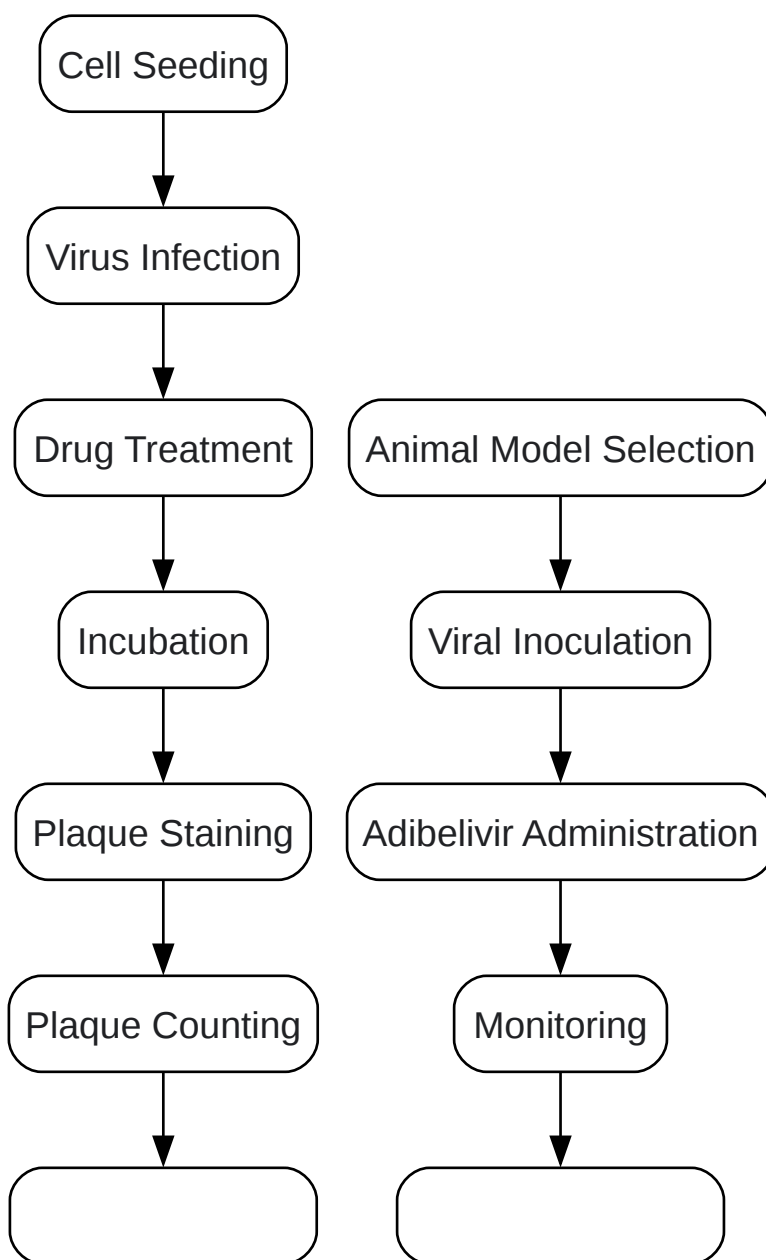
Adibelivir (also known as IM-250) is an orally bioavailable, small-molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1][2][3] This novel mechanism of action allows it to be effective against both HSV-1 and HSV-2, including strains resistant to current standard-of-care nucleoside analogs like acyclovir.[4] Preclinical data have demonstrated its potency in vitro and its efficacy in animal models, leading to the initiation of Phase 1 clinical trials.[5][6] This technical guide provides a comprehensive overview of the antiviral spectrum of **Adibelivir**, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of the Helicase-Primase Complex

Adibelivir targets the HSV helicase-primase complex, a critical enzymatic machinery for the replication of the viral genome. This complex is responsible for unwinding the double-stranded viral DNA and synthesizing short RNA primers, which are essential for the initiation of DNA synthesis by the viral DNA polymerase. By inhibiting this complex, **Adibelivir** effectively halts viral DNA replication.

The following diagram illustrates the mechanism of action of **Adibelvivir** in the context of HSV DNA replication.





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